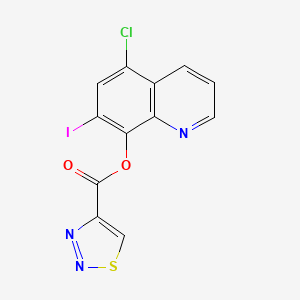
5-Chloro-7-iodoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-7-iodoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate is a chemical compound with the molecular formula C12H5ClIN3O2S. This compound is known for its unique structure, which combines a quinoline moiety with a thiadiazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-iodoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate typically involves the following steps:
Formation of the Quinoline Derivative: The starting material, 5-chloro-7-iodoquinolin-8-ol, is prepared by halogenation of quinolin-8-ol
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate hydrazonoyl halides with thiocyanates or thiosemicarbazides under controlled conditions.
Coupling Reaction: The quinoline derivative is then coupled with the thiadiazole ring through a carboxylation reaction, forming the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-iodoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the quinoline ring can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.
Coupling Reactions: The carboxylate group can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Catalysts like palladium or copper may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while coupling reactions can produce complex heterocyclic compounds.
Scientific Research Applications
5-Chloro-7-iodoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, with activity against bacteria and fungi.
Medicine: Research is ongoing into its potential use as an antineoplastic agent, with studies exploring its ability to inhibit the proliferation of cancer cells.
Industry: It may be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 5-Chloro-7-iodoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate involves its interaction with various molecular targets. For example, it can act as a chelator, binding to metal ions such as copper and zinc. This chelation can disrupt essential biological processes in microorganisms, leading to their inhibition or death. Additionally, the compound may interfere with DNA synthesis and repair, contributing to its antineoplastic activity.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-7-iodoquinolin-8-ol: This compound shares the quinoline moiety and has similar antimicrobial properties.
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have been studied for their antimicrobial and anticancer activities.
Uniqueness
5-Chloro-7-iodoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate is unique due to its combination of a quinoline and a thiadiazole ring. This dual structure imparts a range of biological activities and makes it a versatile compound for various applications in scientific research.
Properties
CAS No. |
89588-77-2 |
|---|---|
Molecular Formula |
C12H5ClIN3O2S |
Molecular Weight |
417.61 g/mol |
IUPAC Name |
(5-chloro-7-iodoquinolin-8-yl) thiadiazole-4-carboxylate |
InChI |
InChI=1S/C12H5ClIN3O2S/c13-7-4-8(14)11(10-6(7)2-1-3-15-10)19-12(18)9-5-20-17-16-9/h1-5H |
InChI Key |
AFYHMSQHBRIAHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Cl)I)OC(=O)C3=CSN=N3)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















